Cas no 92-03-5 (3-bromo-1,1'-biphenyl-4-ol)

3-bromo-1,1'-biphenyl-4-ol structure
3-bromo-1,1'-biphenyl-4-ol structure
Produktname:3-bromo-1,1'-biphenyl-4-ol
CAS-Nr.:92-03-5
MF:C12H9BrO
MW:249.103262662888
MDL:MFCD00053297
CID:806690
PubChem ID:27297

3-bromo-1,1'-biphenyl-4-ol Chemische und physikalische Eigenschaften

Namen und Kennungen

    • [1,1'-Biphenyl]-4-ol,3-bromo-
    • 3-Bromo[1,1'-biphenyl]-4-ol
    • 3-Bromo-4-hydroxydiphenyl
    • 2-bromo-4-phenyl-pheno
    • 2-BROMO-4-PHENYLPHENOL
    • 371
    • 3-Brom-4-hydroxy-biphenyl
    • 3-bromo-4-biphenylo
    • 3-bromo-4-hydroxybiphenyl
    • 3-bromo-biphenyl-4-ol
    • AKOS BBB
    • AKOS BC-3149
    • dowicide5
    • o-bromo-p-phenylphenol
    • 3-Bromo[1,1′-biphenyl]-4-ol (ACI)
    • 4-Biphenylol, 3-bromo- (8CI)
    • Phenol, 2-bromo-4-phenyl- (6CI, 7CI)
    • 3-Bromobiphenyl-4-ol
    • NSC 8074
    • 3-Bromo-[1,1'-biphenyl]-4-ol
    • SCHEMBL1371332
    • CS-0070364
    • EU-0033422
    • NSC8074
    • 4-BIPHENYLOL, 3-BROMO-
    • NSC-8074
    • Phenol, 2-bromo-4-phenyl-
    • UNII-0IO5R7XS20
    • F0345-0560
    • SR-01000388846
    • SR-01000388846-1
    • MFCD00053297
    • E76514
    • 3-Bromo-[1,1 inverted exclamation mark -biphenyl]-4-ol
    • SY305418
    • 2-Bromo-4-phenyl-phenol
    • EN300-235704
    • CCG-103084
    • 3-Bromo(1,1'-biphenyl)-4-ol
    • BROMO-4-PHENYLPHENOL, 2-
    • HMS1369I07
    • EINECS 202-119-5
    • (1,1'-Biphenyl)-4-ol, 3-bromo-
    • 0IO5R7XS20
    • ChemDiv2_000183
    • 2- Bromo-4-phenyl-phenol
    • AKOS000274318
    • [1, 3-bromo-
    • Dowicide 5
    • NS00041386
    • AH-034/32461004
    • Q27236829
    • STL065873
    • BS-50634
    • 3-Bromo[1,1'-biphenyl]-4-ol, AldrichCPR
    • 92-03-5
    • DTXSID30165671
    • DTXCID1088162
    • AI3-00145
    • 3-bromo-1,1'-biphenyl-4-ol
    • MDL: MFCD00053297
    • Inchi: 1S/C12H9BrO/c13-11-8-10(6-7-12(11)14)9-4-2-1-3-5-9/h1-8,14H
    • InChI-Schlüssel: DZGMMVYPLBTLRQ-UHFFFAOYSA-N
    • Lächelt: BrC1C(O)=CC=C(C2C=CC=CC=2)C=1

Berechnete Eigenschaften

  • Genaue Masse: 247.98400
  • Monoisotopenmasse: 247.98368g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 1
  • Schwere Atomanzahl: 14
  • Anzahl drehbarer Bindungen: 1
  • Komplexität: 177
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 20.2Ų
  • XLogP3: 4

Experimentelle Eigenschaften

  • PSA: 20.23000
  • LogP: 3.82170

3-bromo-1,1'-biphenyl-4-ol Sicherheitsinformationen

  • Transportnummer gefährlicher Stoffe:NONH for all modes of transport
  • Code der Gefahrenkategorie: 36/37/38
  • Sicherheitshinweise: 26-36/37/39
  • Identifizierung gefährlicher Stoffe: Xi
  • Gefahrenklasse:IRRITANT

3-bromo-1,1'-biphenyl-4-ol Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Enamine
EN300-235704-0.05g
2-bromo-4-phenylphenol
92-03-5 95%
0.05g
$112.0 2024-06-19
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-YH652-1g
3-bromo-1,1'-biphenyl-4-ol
92-03-5 98+%
1g
359.0CNY 2021-07-13
Life Chemicals
F0345-0560-5g
3-bromo-[1,1'-biphenyl]-4-ol
92-03-5 95%
5g
$747.0 2023-09-07
TRC
B751313-250mg
2-Bromo-4-Phenylphenol
92-03-5
250mg
$ 160.00 2022-06-06
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-YH652-50mg
3-bromo-1,1'-biphenyl-4-ol
92-03-5 98+%
50mg
55.0CNY 2021-07-13
SHANG HAI XIAN DING Biotechnology Co., Ltd.
024164-1g
3-Bromo[1,1'-biphenyl]-4-ol
92-03-5
1g
3770CNY 2021-05-07
Enamine
EN300-235704-1g
2-bromo-4-phenylphenol
92-03-5 95%
1g
$482.0 2023-09-15
OTAVAchemicals
0109160017-50MG
3-bromo-[1,1'-biphenyl]-4-ol
92-03-5 95%
50mg
$58 2023-12-05
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1141004-5g
3-Bromo-biphenyl-4-ol
92-03-5 97%
5g
¥1537.00 2024-04-25
Aaron
AR00GZ4G-25g
3-BROMO-4-HYDROXYDIPHENYL
92-03-5 98%
25g
$555.00 2025-01-24

3-bromo-1,1'-biphenyl-4-ol Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Sodium acetate Catalysts: Palladium diacetate Solvents: 1,4-Dioxane ;  10 min, 20 °C
1.2 12 h, 20 °C
Referenz
Suzuki-Miyaura cross coupling reactions with phenoldiazonium salts
Schmidt, Bernd; Hoelter, Frank, Organic & Biomolecular Chemistry, 2011, 9(13), 4914-4920

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Ethanol ,  Toluene ;  4 h, reflux
Referenz
Preparation of dibenzo[b,d]furan-containing triarylamine derivative for OLED
, China, , ,

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: N-Bromosuccinimide ,  Aluminum chloride Solvents: Dichloromethane ;  rt
Referenz
Multisubstituted benzo[b]furans through a copper- and/or palladium-catalyzed assembly and functionalization process
Arcadi, Antonio; Blesi, Federico; Cacchi, Sandro; Fabrizi, Giancarlo; Goggiamani, Antonella; et al, Tetrahedron, 2013, 69(7), 1857-1871

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,2-Dimethoxyethane ,  Water ;  overnight, rt → 100 °C
Referenz
Organic electroluminescent materials and devices
, United States, , ,

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: N-Bromosuccinimide Catalysts: Aluminum chloride Solvents: Dichloromethane ;  rt
Referenz
2,5,7-Trisubstituted benzo[b]furans through a copper- and/or palladium-catalyzed assembly and functionalization process
Arcadi, Antonio; Blesi, Federico; Cacchi, Sandro; Fabrizi, Giancarlo; Goggiamani, Antonella, Tetrahedron Letters, 2011, 52(40), 5149-5152

Herstellungsverfahren 6

Reaktionsbedingungen
Referenz
Synthesis and antimicrobial activity of some alkyl 3-phenanthridinols
Bradsher, Charles K.; Brown, Frances C.; Leake, Preston H., Journal of Organic Chemistry, 1957, 22, 500-2

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: N-Bromosuccinimide ,  Aluminum chloride Solvents: Dichloromethane ;  24 h, rt
Referenz
A Three-Phase Four-Component Coupling Reaction: Selective Synthesis of o-Chloro Benzoates by KCl, Arynes, CO2, and Chloroalkanes
Jiang, Huanfeng ; Zhang, Yu; Xiong, Wenfang; Cen, Jinghe; Wang, Lu; et al, Organic Letters, 2019, 21(2), 345-349

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Bromine
Referenz
Calixarenes. 7. p-Phenylcalix[4]arene
Gutsche, C. David; Kwang, Hyun No, Journal of Organic Chemistry, 1982, 47(14), 2708-12

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Bromine Solvents: Chloroform ;  55 - 60 °C; reflux
Referenz
The syntheses and characterization of three novel macrocyclic polyether ligands and some of their alkaline metal complexes
Ertul, Seref; Bayraki, Mevlut; Beduk, A. Dincer, Iranian Journal of Chemistry & Chemical Engineering, 2008, 27(4), 21-28

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Sodium perchlorate ,  Perchloric acid ,  Sodium bromide Solvents: Acetonitrile ,  Water ;  30 °C
Referenz
Reversible formation of aryloxenium ions from the corresponding quinols under acidic conditions
Chakraborty, Mrinal; Brzozowski, Christopher F.; Novak, Michael, Journal of Physical Organic Chemistry, 2012, 25(12), 1236-1242

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Bromine Solvents: Carbon tetrachloride
Referenz
Toward new therapeutics for skin and soft tissue infections: propargyl-linked antifolates are potent inhibitors of MRSA and Streptococcus pyogenes
Viswanathan, Kishore; Frey, Kathleen M.; Scocchera, Eric W.; Martin, Brooke D.; Swain, P. Whitney III; et al, PLoS One, 2012, 7(2),

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Bromine Solvents: Chloroform ;  0 °C; 1 h, 0 °C; 0 °C → rt; 1 h, rt
Referenz
A Radical Access to CF3- and SF5-Containing Dihydrobenzofurans and Indolines
Desroches, Justine; Gilbert, Audrey; Houle, Camille; Paquin, Jean-Francois, Synthesis, 2017, 49(21), 4827-4844

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: N-Bromosuccinimide Solvents: Polyethylene glycol ;  5 min, rt; 15 min, rt
Referenz
Automated grindstone chemistry: a simple and facile way for PEG-assisted stoichiometry-controlled halogenation of phenols and anilines using N-halosuccinimides
Das, Dharmendra ; Bhosle, Akhil A.; Chatterjee, Amrita ; Banerjee, Mainak, Beilstein Journal of Organic Chemistry, 2022, 18, 999-1008

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Ethanol ,  Toluene ;  4 h, reflux
Referenz
Organic light emitting compounds and its device
, Korea, , ,

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide ,  Zirconium dioxide ,  18-Crown-6 ;  3 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Ethyl acetate ,  Water ;  pH 5 - 6
Referenz
One-step hydroxylation of aryl and heteroaryl fluorides using mechanochemistry
Rodrigo, Eduardo; Wiechert, Rainer; Walter, Magnus W.; Braje, Wilfried; Geneste, Herve, Green Chemistry, 2022, 24(4), 1469-1473

Herstellungsverfahren 16

Reaktionsbedingungen
1.1 Reagents: Bromine Solvents: Chloroform ;  60 °C; 2 h, 60 °C
Referenz
Three-component three-bond forming cascade via palladium photoredox catalysis
Bellotti, Peter; Koy, Maximilian; Gutheil, Christian; Heuvel, Steffen; Glorius, Frank, Chemical Science, 2021, 12(5), 1810-1817

Herstellungsverfahren 17

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Ethanol ,  Toluene ,  Water ;  rt → 90 °C; 5 h, reflux
Referenz
Preparation of fused heterocyclic compounds for OLEDs
, China, , ,

Herstellungsverfahren 18

Reaktionsbedingungen
1.1 Reagents: Bromine Solvents: Chloroform ;  rt; overnight, 60 °C
Referenz
Organic semiconductor material, preparation method and application thereof
, China, , ,

Herstellungsverfahren 19

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,2-Dimethoxyethane ,  Water ;  25 h, reflux
1.2 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  3 h, rt
Referenz
Polymer fixed palladium catalyst, its manufacturing method, and reaction
, Japan, , ,

Herstellungsverfahren 20

Reaktionsbedingungen
Referenz
Copper-mediated 1,2-bis(trifluoromethylation) of arynes
Yang, Xinkan; Tsui, Gavin Chit, Chemical Science, 2018, 9(47), 8871-8875

3-bromo-1,1'-biphenyl-4-ol Raw materials

3-bromo-1,1'-biphenyl-4-ol Preparation Products

3-bromo-1,1'-biphenyl-4-ol Verwandte Literatur

Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:92-03-5)3-bromo-1,1'-biphenyl-4-ol
A1223506
Reinheit:99%
Menge:25g
Preis ($):468